methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
CAS No.: 303145-89-3
Cat. No.: VC6002693
Molecular Formula: C10H7ClN2O2S2
Molecular Weight: 286.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303145-89-3 |
|---|---|
| Molecular Formula | C10H7ClN2O2S2 |
| Molecular Weight | 286.75 |
| IUPAC Name | methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate |
| Standard InChI | InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3 |
| Standard InChI Key | DGMVSANJFKMNJS-XFXZXTDPSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl |
Introduction
Chemical Identity and Structural Overview
Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate belongs to the class of 1,2,3-dithiazoles, sulfur-rich heterocycles known for their diverse chemical and biological activities . The compound’s molecular formula is C₁₀H₇ClN₂O₂S₂, with a molar mass of 286.76 g/mol . Its IUPAC name reflects the substitution pattern: a methyl ester at the benzoate group, a chloro substituent on the dithiazole ring, and an imine linkage connecting the two moieties.
Table 1: Key Identifiers of Methyl 3-[(4-Chloro-5H-1,2,3-Dithiazol-5-Yliden)Amino]Benzenecarboxylate
Structural Characterization
Crystallographic Insights
Crystal structures of related dithiazoles, such as 4-chloro-5H-1,2,3-dithiazol-5-one and 4-chloro-5H-1,2,3-dithiazole-5-thione, reveal key intermolecular interactions:
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S···O/S···Cl Contacts: Dominant in dithiazolones, with distances within van der Waals radii (e.g., 3.094–3.320 Å) .
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S···S/S···N Contacts: Observed in dithiazolethiones, contributing to supramolecular architectures .
Although the crystal structure of the target compound remains unreported, its planar dithiazole and benzoate moieties likely facilitate similar packing via π-π stacking and halogen bonding.
Computational Analysis
Density functional theory (DFT) studies on analogous dithiazoles highlight:
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Aromaticity: The dithiazole ring exhibits moderate aromaticity (NICS(1) = −5.2 to −6.8 ppm) .
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Reactivity: Fukui functions indicate electrophilic susceptibility at sulfur and chlorine atoms, guiding further derivatization .
Physicochemical Properties
Biological Activity and Applications
LAT1 Transporter Inhibition
Recent studies identify dithiazoles as potent inhibitors of the L-type amino acid transporter 1 (LAT1/SLC7A5), a target for anticancer therapies . Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate may disrupt LAT1-mediated nutrient uptake in cancer cells, inducing metabolic stress and apoptosis .
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